molecular formula C7H9ClN2O B13559175 (S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

Cat. No.: B13559175
M. Wt: 172.61 g/mol
InChI Key: FXONARVUEUREBE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine-2-carbaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, while the chloropyridine moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(6-chloropyridin-2-yl)ethanol: Lacks chirality, making it less specific in its interactions.

    2-Amino-2-(4-chloropyridin-2-yl)ethanol: Different substitution pattern on the pyridine ring, leading to different reactivity and biological activity.

    2-Amino-2-(6-bromopyridin-2-yl)ethanol: Bromine substitution instead of chlorine, affecting its chemical properties and reactivity.

Uniqueness

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol is unique due to its chiral nature, which allows for enantioselective interactions with biological targets. This specificity can lead to improved efficacy and reduced side effects in pharmaceutical applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2S)-2-amino-2-(6-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1

InChI Key

FXONARVUEUREBE-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CO)N

Origin of Product

United States

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